Neurokinin B TFA

Description

Properties

Molecular Formula |

C57H80F3N13O16S2 |

|---|---|

Molecular Weight |

1324.5 g/mol |

IUPAC Name |

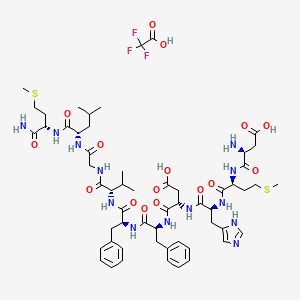

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C55H79N13O14S2.C2HF3O2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71;3-2(4,5)1(6)7/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 |

InChI Key |

ZQXWSRCHLZXNEZ-SBPCDBINSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Neurokinin B TFA

Introduction

Neurokinin B (NKB) is a decapeptide member of the tachykinin family of neuropeptides, which also includes Substance P (SP) and Neurokinin A (NKA).[1] Encoded by the TAC3 gene in humans, NKB plays a pivotal role as a neurotransmitter and neuromodulator, primarily within the central nervous system.[1] Its most well-characterized function is in the neuroendocrine control of reproduction.[2]

The designation "Neurokinin B TFA" refers to the peptide in its trifluoroacetate (B77799) salt form. Trifluoroacetic acid (TFA) is commonly used during the chemical synthesis and purification of peptides and is removed during lyophilization, leaving the trifluoroacetate ion as a counter-ion to the positively charged groups on the peptide. This salt form enhances the stability and solubility of the peptide for experimental use and does not alter the intrinsic biological mechanism of action of Neurokinin B itself.

Core Mechanism: Receptor Binding and Intracellular Signaling

The biological effects of Neurokinin B are mediated through its interaction with specific G-protein coupled receptors (GPCRs).

Receptor Selectivity and Affinity

NKB is the endogenous ligand with the highest affinity for the Neurokinin 3 Receptor (NK3R) .[1] While it can bind to the other tachykinin receptors (NK1R and NK2R), it does so with significantly lower potency.[3] The preferential binding to NK3R is central to its specific physiological roles. The rank order of potency for endogenous tachykinins at the human NK3R is Neurokinin B > Neurokinin A > Substance P.[3]

Data Presentation: Tachykinin Receptor Binding Affinities

The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the Ki) of Neurokinin B for the three human tachykinin receptors. A higher pKi value indicates a stronger binding affinity.

| Receptor | Species | Ligand | pKi Range | Reference |

| NK3R | Human | Neurokinin B | 7.7 - 9.2 | [3] |

| NK2R | Human | Neurokinin B | 5.0 - 7.7 | [3] |

| NK1R | Human | Neurokinin B | 6.1 - 6.4 | [3] |

The potency of NKB at the human NK3R, measured by its ability to elicit a functional response (pEC50), is approximately 8.4.[3]

Intracellular Signaling Cascade

The NK3R is canonically coupled to the Gαq/11 family of heterotrimeric G-proteins.[4][5] The binding of NKB induces a conformational change in the receptor, initiating a well-defined intracellular signaling cascade:

-

G-Protein Activation: The activated NK3R acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This action opens calcium channels, causing a rapid release of stored Ca²⁺ into the cytoplasm.[5][6]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of intracellular proteins to modulate cellular activity.

-

This signaling pathway ultimately translates the extracellular NKB signal into a robust intracellular calcium response and other downstream cellular changes.

Physiological Mechanism: The GnRH Pulse Generator

The most critical physiological role of NKB signaling is its function as the initiator of the gonadotropin-releasing hormone (GnRH) pulse, which is fundamental for puberty and adult reproductive function.[7][8] This action is orchestrated by a specialized group of neurons in the arcuate nucleus of the hypothalamus known as KNDy neurons , which co-express Kisspeptin (B8261505), Neurokinin B, and Dynorphin.[9]

The "KNDy Hypothesis" proposes a model where these neuropeptides interact to control the pulsatile release of GnRH:[7][9]

-

Pulse Initiation (NKB): NKB is released from KNDy neurons and acts autosynaptically on NK3R located on the same and adjacent KNDy neurons. This NKB/NK3R signaling serves as the primary accelerator, initiating a synchronized burst of firing across the KNDy neuronal population.[7]

-

Output Signal (Kisspeptin): This synchronized activity triggers the release of kisspeptin from the terminals of KNDy neurons. Kisspeptin is the primary output signal that acts directly on kisspeptin receptors (KISS1R) on GnRH neurons, potently stimulating them to release a pulse of GnRH into the hypophyseal portal circulation.[10][11]

-

Pulse Termination (Dynorphin): To terminate the pulse and ensure pulsatility, the KNDy neurons also release dynorphin, an opioid peptide. Dynorphin acts on kappa opioid receptors (KOR) on KNDy neurons, providing a powerful inhibitory feedback that brakes the system and stops the synchronized firing.[7]

This intricate interplay establishes the KNDy neuronal network as the core of the GnRH pulse generator.

Experimental Protocols

The mechanism of action of Neurokinin B has been elucidated through a variety of in vitro and in vivo experimental techniques.

Protocol 1: In Vitro Calcium Mobilization Assay

This functional assay measures the ability of NKB to activate the NK3R and trigger the Gq signaling pathway by quantifying the resulting increase in intracellular calcium.

-

Objective: To determine the potency (EC50) of this compound at the human NK3R.

-

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human NK3R.

-

Reagents: this compound, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay Buffer (HBSS with 20 mM HEPES).

-

Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a microplate reader with automated liquid handling.[6][12]

-

-

Methodology:

-

Cell Culture: Plate the NK3R-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add Assay Buffer containing the Fluo-4 AM dye. Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer in a separate compound plate.

-

Assay Execution: Place both the cell and compound plates into the FLIPR instrument. The instrument will establish a baseline fluorescence reading from each well of the cell plate.

-

Agonist Addition: The instrument's automated pipettor will then add the this compound dilutions from the compound plate to the cell plate.

-

Data Acquisition: Fluorescence is monitored kinetically in real-time, immediately before and for several minutes after compound addition. Binding of NKB to NK3R will cause a rapid increase in intracellular calcium, which is detected as a sharp increase in fluorescence intensity.

-

Analysis: The peak fluorescence response is measured for each concentration of NKB. The data are then plotted as fluorescence change versus log[NKB concentration] and fitted to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 2: In Vivo Neuropharmacological Assay

This protocol assesses the central effect of NK3R activation on the reproductive axis by measuring Luteinizing Hormone (LH) secretion in an animal model.

-

Objective: To determine if central administration of an NK3R agonist stimulates pulsatile LH secretion.

-

Materials:

-

Animal Model: Ovariectomized female rats or gerbils.[13]

-

Reagents: The selective and potent NK3R agonist senktide (B1681736) (often used as a stable analog of NKB), anesthetic, sterile saline.

-

Equipment: Stereotaxic apparatus for cannula implantation, blood collection supplies, LH immunoassay kit.

-

-

Methodology:

-

Surgical Preparation: Animals are anesthetized and a permanent guide cannula is stereotaxically implanted into a cerebral ventricle (for intracerebroventricular, i.c.v., administration). A catheter may also be implanted in the jugular vein for serial blood sampling. Animals are allowed to recover for several days.

-

Habituation: On the day of the experiment, animals are moved to the testing environment and connected to the blood sampling apparatus to habituate.

-

Baseline Sampling: A control period of blood sampling (e.g., one sample every 5-10 minutes for 2 hours) is conducted to establish baseline pulsatile LH secretion.

-

Drug Administration: A specific dose of senktide (e.g., 0.1 to 0.6 nmol) dissolved in sterile saline is administered via an injection needle inserted into the guide cannula.[13] A control group receives a vehicle injection.

-

Post-Injection Sampling: Serial blood sampling continues for several hours following the injection.

-

Hormone Analysis: Plasma is separated from the blood samples, and LH concentrations are measured using a specific radioimmunoassay (RIA) or ELISA.

-

Analysis: The frequency and amplitude of LH pulses before and after the administration of the NK3R agonist are compared to determine the effect of central NK3R activation on the GnRH pulse generator.

-

References

- 1. Neurokinin B - Wikipedia [en.wikipedia.org]

- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurokinin B | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. TACR3 mutations disrupt NK3R function through distinct mechanisms in GnRH-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Frontiers | Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction [frontiersin.org]

- 8. endocrine.org [endocrine.org]

- 9. KNDy neurons as the GnRH pulse generator: Recent studies in ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KNDy Cells Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Neurokinin B TFA in GnRH Pulse Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) is fundamental to reproductive function. This intricate process is orchestrated by a network of neurons in the hypothalamus, with a population of neurons co-expressing Kisspeptin (B8261505), Neurokinin B (NKB), and Dynorphin, collectively known as KNDy neurons, playing a pivotal role.[1][2] These neurons, located in the arcuate nucleus, are considered the central pacemaker for GnRH pulse generation.[1] Neurokinin B, a member of the tachykinin family of neuropeptides, acts as a critical signaling molecule within this network.[3] Loss-of-function mutations in the genes for NKB or its receptor, NK3R, lead to hypogonadotropic hypogonadism, underscoring their essential role in reproduction.[2] This technical guide provides an in-depth exploration of the role of Neurokinin B, often used experimentally as its trifluoroacetate (B77799) (TFA) salt, in the generation of GnRH pulses. It details the underlying signaling pathways, summarizes quantitative data from key studies, and provides an overview of the experimental protocols used to elucidate these mechanisms.

The KNDy Neuron Signaling Pathway

The generation of a GnRH pulse is initiated by the synchronized activity of KNDy neurons.[4] Within this network, NKB is thought to act as a key initiator of this synchronized firing.[4][5] NKB is released from KNDy neurons and acts in an autocrine and paracrine manner on neighboring KNDy neurons via its Gq-protein coupled receptor, NK3R.[4][5] This activation leads to the depolarization of KNDy neurons, promoting their synchronized firing.[6] This synchronized activity results in the release of kisspeptin from the terminals of KNDy neurons, which then acts on GnRH neurons to stimulate GnRH secretion.[4][5] To terminate the pulse, dynorphin, another neuropeptide co-localized in KNDy neurons, is released and acts on kappa-opioid receptors (KOR) on KNDy neurons, leading to their hyperpolarization and the cessation of the synchronized firing.[4][5]

Quantitative Data on the Effects of Neurokinin B Agonists

The following tables summarize quantitative data from various studies investigating the effects of NKB receptor agonists, such as senktide (B1681736), on Luteinizing Hormone (LH) pulse frequency and amplitude, which are used as a proxy for GnRH pulsatility.

Table 1: Effect of Intracerebroventricular (ICV) Senktide Administration on LH Pulse Frequency in Ovariectomized (OVX) Rats

| Dose of Senktide (pmol) | Pre-injection LH Pulse Interval (min) | Post-injection LH Pulse Interval (min) | Fold Change in Pulse Interval | Reference |

| Vehicle | 21.9 ± 0.4 | 25.1 ± 1.5 | ~1.1 | [7] |

| 100 | 26.6 ± 2.2 | 86.0 ± 14.7 | ~3.2 | [7] |

| 600 | 26.3 ± 2.7 | 162.0 ± 7.4 | ~6.2 | [7] |

Table 2: Dose-Dependent Effect of Intravenous (IV) Senktide Infusion on LH Pulse Frequency in Lactating Cattle

| Senktide Infusion Rate (nmol/min) | LH Pulses / 4 hours (0-4h post-infusion) | LH Pulses / 4 hours (20-24h post-infusion) | Reference |

| Vehicle | 0.8 ± 0.2 | 0.8 ± 0.4 | [4] |

| 30 | 2.2 ± 0.2 | 2.0 ± 0.3 | [4] |

| 300 | Not significantly different from control | 2.8 ± 0.7 | [4] |

Table 3: Effect of a Single Bolus of Senktide on LH Pulse Parameters in Gonad-Intact Male Mice

| Parameter | Before Senktide | After Senktide | p-value | Reference |

| LH Pulses / hour | 1.950 ± 0.2167 | 1.660 ± 0.2061 | 0.345 | [2] |

| LH Pulse Amplitude (ng/mL) | 0.1854 ± 0.04343 | 0.8263 ± 0.07645 | < 0.0001 | [2] |

| Basal LH Level (ng/mL) | 0.04 ± 0.01 | 0.12 ± 0.02 | < 0.01 | [2] |

The Role of Neurokinin B Trifluoroacetate (TFA) in Research

In experimental settings, Neurokinin B is often supplied as a trifluoroacetate (TFA) salt.[8] TFA is a counterion that remains from the purification process of synthetic peptides using high-performance liquid chromatography (HPLC).[9][10] While TFA salts often enhance the solubility of peptides, it is crucial for researchers to be aware that the TFA counterion itself can have biological effects.[11][12] Studies have shown that TFA can influence cell proliferation and other biological assays, sometimes at nanomolar concentrations.[9][13] Therefore, when interpreting data from experiments using Neurokinin B TFA, it is important to consider the potential for off-target effects of the TFA salt. For critical in vivo or cell-based assays, conversion of the peptide to a more biologically inert salt form, such as hydrochloride (HCl), may be considered to mitigate these potential confounding effects.[13]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the role of NKB in GnRH pulse generation. The following provides an overview of some key methodologies.

Intracerebroventricular (ICV) Cannulation and Injection

This technique allows for the direct administration of substances, such as NKB agonists or antagonists, into the brain's ventricular system, bypassing the blood-brain barrier.

-

Animal Model: Typically adult female or male rats (e.g., Sprague-Dawley) or mice are used.[7][10][14]

-

Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into a lateral ventricle of the brain.[3][10] The coordinates for implantation are determined from a stereotaxic atlas.

-

Injection: After a recovery period, conscious and freely moving animals receive microinjections of the test substance (e.g., senktide dissolved in artificial cerebrospinal fluid) through an injector cannula that fits into the guide cannula.[7][14] Injection volumes are typically in the microliter range.[10][15]

Automated Blood Sampling and Hormone Analysis

To accurately measure the pulsatile release of LH, frequent blood sampling is necessary. Automated systems minimize stress to the animal, which can affect hormone levels.

-

Catheter Implantation: A catheter is surgically implanted into the jugular vein or carotid artery and exteriorized.[14][16]

-

Automated Blood Sampling System: The catheter is connected to an automated blood sampling system (e.g., CULEX) which can be programmed to withdraw small blood samples at regular intervals (e.g., every 5-10 minutes) over several hours from a freely moving animal.[14][16]

-

Hormone Assay: Blood samples are then processed to separate plasma, and LH concentrations are measured using sensitive immunoassays, such as an enzyme-linked immunosorbent assay (ELISA).[16][17]

Multi-unit Activity (MUA) Recording in the Arcuate Nucleus

This electrophysiological technique allows for the direct measurement of the electrical activity of a population of neurons, providing a real-time correlate of GnRH pulse generator activity.

-

Electrode Implantation: A recording electrode is stereotaxically implanted into the arcuate nucleus of the hypothalamus.[13][14]

-

Recording: The electrical signals from the population of neurons are amplified, filtered, and recorded. Bursts of high-frequency electrical activity, known as MUA volleys, are characteristic of the synchronized firing of KNDy neurons and are tightly correlated with LH pulses.[13][14]

In Vivo Calcium Imaging of KNDy Neurons

This technique allows for the visualization of the activity of individual KNDy neurons in real-time in awake, behaving animals.

-

Genetic Model: Genetically modified mice expressing a calcium indicator (e.g., GCaMP) specifically in Kiss1-expressing neurons are used.[18][19]

-

Microendoscope Implantation: A GRIN lens microendoscope is implanted above the arcuate nucleus to allow for imaging of the GCaMP fluorescence.[18][19]

-

Imaging and Analysis: As neurons become active, intracellular calcium levels rise, causing an increase in GCaMP fluorescence. This allows for the recording of synchronized episodes of KNDy neuron activity, which can be correlated with LH pulses measured from simultaneous blood sampling.[18][19]

Conclusion

Neurokinin B is an indispensable component of the neural machinery that generates pulsatile GnRH secretion. Acting within the KNDy neuron network, NKB signaling via the NK3R is a key driver for the synchronized neuronal activity that ultimately leads to a GnRH pulse. The use of specific NKB receptor agonists and antagonists in conjunction with advanced in vivo monitoring techniques has been instrumental in dissecting this complex process. For professionals in drug development, the KNDy signaling pathway, and particularly the NKB/NK3R system, represents a promising target for the development of novel therapeutics for reproductive disorders. A thorough understanding of the technical nuances of the experimental models and the potential confounding effects of peptide salt forms, such as TFA, is critical for the accurate interpretation of research findings and the successful translation of this knowledge into clinical applications.

References

- 1. Measuring luteinising hormone pulsatility with a robotic aptamer-enabled electrochemical reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Action of Tachykinin Signaling on Pulsatile LH Secretion in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Microdialysis methods for in vivo neuropeptide measurement in the stalk-median eminence in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KNDy Neurons of the Hypothalamus and Their Role in GnRH Pulse Generation: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Kisspeptin Neuron-Specific and Self-Sustained Calcium Oscillation in the Hypothalamic Arcuate Nucleus of Neonatal Mice: Regulatory Factors of its Synchronization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Maneesh Sahani: multiunit recording [gatsby.ucl.ac.uk]

- 14. The inhibitory effects of neurokinin B on GnRH pulse generator frequency in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of intracerebroventricular injection of beta amyloid peptide (1-42) on caspase-3 activity, lipid peroxidation, nitric oxide and NOS expression in young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Remote Neuronal Activation Coupled with Automated Blood Sampling to Induce and Measure Circulating Luteinizing Hormone in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a Methodology for and Assessment of Pulsatile Luteinizing Hormone Secretion in Juvenile and Adult Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo imaging of the GnRH pulse generator reveals a temporal order of neuronal activation and synchronization during each pulse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo imaging of the GnRH pulse generator reveals a temporal order of neuronal activation and synchronization during each pulse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Neurokinin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin B (NKB), a decapeptide member of the tachykinin family, has emerged from relative obscurity to become a pivotal player in the neuroendocrine control of reproduction. Initially identified in the porcine spinal cord, its profound importance in human physiology was unveiled through genetic studies of patients with pubertal disorders. This technical guide provides an in-depth exploration of the discovery, history, and core biological functions of NKB, with a focus on the experimental evidence that has shaped our understanding. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies, quantitative data, and a visualization of its primary signaling pathway.

A Historical Timeline of Discovery

The journey to understanding Neurokinin B's role in reproduction has been marked by key discoveries spanning several decades. Initially, its significance was linked to pre-eclampsia, where elevated levels of the peptide were observed. However, the seminal breakthrough came in 2009 with the identification of loss-of-function mutations in the genes encoding NKB (TAC3) and its receptor, NK3R (TACR3), in patients with idiopathic hypogonadotropic hypogonadism (IHH).[1] This discovery firmly established NKB signaling as indispensable for human puberty and reproductive function.

Subsequent research has elucidated the intricate neural circuitry through which NKB exerts its effects. A population of neurons in the arcuate nucleus of the hypothalamus, co-expressing kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789) (termed KNDy neurons), have been identified as the central pulse generator for Gonadotropin-Releasing Hormone (GnRH) secretion.[2] Within this network, NKB is proposed to act as a key stimulatory signal, initiating the pulsatile release of GnRH that is essential for fertility.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on Neurokinin B, providing a comparative overview of its expression, receptor binding, and physiological effects.

Table 1: Neurokinin B (TAC3) and NK3R (TACR3) mRNA Expression in the Hypothalamus

| Species | Brain Region | Condition | Change in mRNA Expression | Reference |

| Rat (female) | Arcuate Nucleus | Proestrus (afternoon) vs. Diestrus 1 (morning) | Significantly reduced NKB mRNA | [3] |

| Rat (female) | Arcuate Nucleus | Ovariectomy | Increased NKB and NK3R mRNA | [3] |

| Rat (female) | Lateral Hypothalamic Area | Ovariectomy with Estrogen Replacement | Increased NKB mRNA | [4] |

| Rat (female) | Arcuate Nucleus | 48-hour fast | Reduced Tacr3 and Tac2 mRNA | [5] |

| Monkey (female) | Medial Basal Hypothalamus | Postmenopausal vs. Young | Increased NKB mRNA | [2] |

Table 2: Effects of Neurokinin B Agonist (Senktide) Administration on Luteinizing Hormone (LH) Secretion

| Species | Sex | Endocrine Status | Route of Administration | Dose | Effect on LH Secretion | Reference |

| Rat (female) | Female | Diestrus 1 | Intracerebroventricular | 600 pmol | 3-fold increase in LH secretory mass | [4] |

| Rat (male) | Male | Gonad-intact | Intracerebroventricular | 600 pmol | No significant change | [4] |

| Rat (male/female) | Male/Female | Gonadectomized | Intracerebroventricular | 600 pmol | Inhibition of LH secretion | [4] |

| Sheep (female) | Female | Follicular Phase | Third Ventricle Injection | 1 nmol | Dramatic, surge-like increase | [6] |

| Human (male) | Male | Healthy | Intravenous Infusion | 5.12 nmol/kg/h | No significant alteration | [7] |

| Human (female) | Female | Follicular Phase | Intravenous Infusion | 0.64-5.12 nmol/kg/h | No significant alteration | [8] |

Table 3: Neurokinin B Receptor (NK3R) Binding Affinity

| Ligand | Receptor | Cell Line | IC50 | Reference |

| [MePhe7]-NKB | Human NK3R | CHO cells | 0.056 ± 0.003 µM | [9] |

| Senktide | Human NK3R | CHO cells | 0.056 ± 0.003 µM | [9] |

| (E)-alkene dipeptide isostere analogue 10a | Human NK3R | CHO cells | 0.056 ± 0.012 µM | [9] |

Table 4: Reproductive Phenotype of Neurokinin B Receptor (Tacr3) Knockout Mice

| Sex | Phenotype | Observation | Reference |

| Female | Estrous Cyclicity | Abnormal estrous cycles | [10] |

| Female | Fertility | Reduced fertility | [10] |

| Male | Pubertal Timing (Preputial Separation) | Normal | [10] |

| Female | Pubertal Timing (Day of First Estrus) | Normal | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in advancing our understanding of Neurokinin B.

In Situ Hybridization for TAC3 mRNA

This protocol is adapted from studies localizing TAC3 (or its rodent ortholog Tac2) mRNA in the hypothalamus.

-

Tissue Preparation:

-

Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain in a 20% sucrose (B13894) solution in PBS at 4°C until it sinks.

-

Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.

-

Cut 20-40 µm coronal sections on a cryostat and mount on SuperFrost Plus slides.

-

-

Probe Preparation:

-

Generate a digoxigenin (B1670575) (DIG)-labeled antisense cRNA probe for TAC3 using a linearized plasmid template and in vitro transcription.

-

-

Hybridization:

-

Thaw and dry the sections.

-

Treat with proteinase K (10 µg/ml) for 10 minutes at 37°C.

-

Acetylate with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes.

-

Dehydrate through a series of ethanol (B145695) concentrations.

-

Apply the DIG-labeled probe (diluted 1:1000 in hybridization buffer) to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.

-

-

Washing and Detection:

-

Remove coverslips and perform stringent washes in 5X SSC and 0.2X SSC at 65°C.

-

Block with a blocking solution (e.g., 2% normal sheep serum in MABT) for 1 hour.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (1:1500 dilution) overnight at 4°C.

-

Wash extensively in MABT.

-

Develop the color reaction using NBT/BCIP solution in a development buffer at 37°C until the desired signal intensity is reached.

-

Stop the reaction by washing in water, dehydrate, and coverslip with a xylene-based mounting medium.

-

Immunohistochemistry for Neurokinin B Peptide

This protocol is for the immunolocalization of the NKB peptide in brain tissue.

-

Tissue Preparation:

-

Follow the same perfusion and tissue processing steps as for in situ hybridization.

-

-

Immunostaining:

-

Wash free-floating sections in PBS.

-

Incubate in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Incubate with a primary antibody against NKB (e.g., rabbit anti-NKB) diluted in the antibody solution overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours at room temperature.

-

Wash sections in PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.

-

Wash sections in PBS.

-

Visualize the signal using a diaminobenzidine (DAB) reaction.

-

Mount the sections on slides, dehydrate, and coverslip.

-

Radioimmunoassay (RIA) for Neurokinin B

This competitive immunoassay is used to quantify NKB levels in plasma or tissue extracts.

-

Reagent Preparation:

-

Reconstitute lyophilized NKB standard to create a stock solution and perform serial dilutions to generate a standard curve (e.g., 10-1280 pg/ml).

-

Prepare a working solution of radiolabeled NKB (e.g., ¹²⁵I-NKB) with a concentration of 8,000-10,000 cpm/100 µl.

-

Dilute the primary anti-NKB antibody.

-

-

Assay Procedure:

-

Set up assay tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.

-

Add 100 µl of standard or sample to the respective tubes.

-

Add 100 µl of the primary antibody to all tubes except the total count and NSB tubes.

-

Vortex and incubate for 16-24 hours at 4°C.

-

Add 100 µl of the working radiolabeled NKB solution to all tubes.

-

Vortex and incubate for another 16-24 hours at 4°C.

-

-

Separation and Counting:

-

Add a second antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the antibody-bound NKB.

-

Incubate and then centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant.

-

Measure the radioactivity of the pellet in a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of bound radiolabel for each standard and sample relative to the B₀.

-

Plot a standard curve of %B/B₀ versus the concentration of the NKB standards.

-

Determine the concentration of NKB in the unknown samples by interpolating their %B/B₀ values on the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Neurokinin B and a typical experimental workflow for its study.

References

- 1. TAC3 and TACR3 Mutations in Familial Hypogonadotropic Hypogonadism Reveal a Key Role for Neurokinin B in the Central Control of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Role of Neurokinin B in the Control of Female Puberty and Its Modulation by Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Neurokinin B Administration on Reproductive Hormone Secretion in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of neurokinin B administration on reproductive hormone secretion in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Uncovering Novel Reproductive Defects in Neurokinin B Receptor Null Mice: Closing the Gap Between Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neurokinin B TFA and its Interaction with Kisspeptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Neurokinin B (NKB), its trifluoroacetate (B77799) (TFA) salt, and its intricate interaction with kisspeptin (B8261505). It is designed for researchers, scientists, and professionals in drug development who are focused on the neuroendocrine control of reproduction and related therapeutic areas. This document delves into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for studying this pivotal neuropeptide system. Quantitative pharmacological data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and advancement of research in this field.

Introduction to Neurokinin B and Kisspeptin

Neurokinin B (NKB) is a decapeptide member of the tachykinin family of neuropeptides.[1] In humans, it is encoded by the TAC3 gene.[1] NKB preferentially binds to and activates the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[2][3] The TFA salt of Neurokinin B is a common formulation used in research settings, offering stability and solubility for in vitro and in vivo studies.[2][4]

Kisspeptins are a family of peptide hormones encoded by the KISS1 gene.[5] They are the endogenous ligands for the kisspeptin receptor (Kiss1R, also known as GPR54), another GPCR.[5] The NKB and kisspeptin systems are now recognized as indispensable for the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, for puberty and reproduction.[5]

A critical discovery in this field was the co-localization of NKB, kisspeptin, and another neuropeptide, dynorphin (B1627789), within the same population of neurons in the arcuate nucleus of the hypothalamus. These neurons are termed KNDy neurons.[6] This anatomical arrangement forms the basis for a complex interplay where NKB and dynorphin act as autoregulators of kisspeptin release, which in turn stimulates gonadotropin-releasing hormone (GnRH) neurons.[7] Emerging evidence strongly suggests a hierarchical organization where NKB acts upstream to stimulate the release of kisspeptin.[7]

Neurokinin B TFA: Properties and Handling

This compound is a lyophilized powder that should be stored at -20°C for long-term stability (up to one year) or at -80°C for extended periods (up to two years).[2][4][8] For reconstitution, it is soluble in water (up to 2.5 mg/mL with the aid of ultrasonication) and DMSO (≥ 33.33 mg/mL).[2] Once in solution, it should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[2] Repeated freeze-thaw cycles should be avoided.[2] Standard laboratory safety precautions should be observed when handling the compound.[9]

Signaling Pathways

Neurokinin B / NK3R Signaling

Activation of the NK3R by NKB primarily initiates a Gαq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of this, the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), is activated.

Kisspeptin / Kiss1R Signaling

Similar to NK3R, Kiss1R is also a Gαq/11-coupled receptor. The binding of kisspeptin initiates the same canonical PLC-mediated pathway, leading to increases in intracellular calcium and the activation of PKC and downstream MAPK signaling cascades.[10] This signaling cascade in GnRH neurons is the primary mechanism by which kisspeptin stimulates GnRH secretion.

Interaction of NKB and Kisspeptin in KNDy Neurons

Within KNDy neurons, NKB acts in an autocrine or paracrine manner to stimulate the neuron itself, leading to the release of kisspeptin. Dynorphin, also released from these neurons, acts as an inhibitory feedback signal. This interplay is thought to generate the pulsatile release of kisspeptin, which then drives the pulsatile secretion of GnRH.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Neurokinin B, kisspeptin, and related compounds. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Assay Type | Ki (nM) | Cell Line/Tissue | Reference |

| Neurokinin B | NK3R | Radioligand Binding | 0.8 | - | [11] |

| Kisspeptin-54 | Kiss1R | Radioligand Binding | 1.45 | - | [12] |

Table 2: Functional Potency (Calcium Mobilization)

| Agonist | Receptor | EC50 (nM) | Cell Line | Reference |

| Neurokinin B | hNK3R | 0.45 | HEK293 | [13] |

| Senktide | hNK3R | 3.1 | HEK293 | [13] |

| [MePhe7]NKB | hNK3R | 0.47 | HEK293 | [13] |

| Kisspeptin-10 (B1632629) | Kiss1R | ~1-100 | CHO-KISS1R, GT1-7 | [10][14][15] |

Table 3: Functional Potency (ERK Phosphorylation)

| Agonist | Receptor | Assay | Observation | Reference |

| Neurokinin B | NK3R | Western Blot | Dose-dependent increase in p-ERK | [9] |

| Kisspeptin-10 | Kiss1R | Cell-based ELISA | Dose-dependent increase in p-ERK | [16] |

Table 4: In Vivo Effects on Luteinizing Hormone (LH) Secretion

| Compound | Species | Dose & Route | Effect on LH | Reference |

| Neurokinin B | Rhesus Monkey | 100 µg, i.v. | Stimulates LH release | [11] |

| Kisspeptin-10 | Human (male) | 0.77 nmol/kg, i.v. | Potent stimulation of LH | [13] |

| Senktide | Male Mouse | - | Stimulates LH secretion | [17] |

Experimental Protocols

Radioligand Binding Assay for NK3R

This protocol is adapted from methodologies described for GPCR binding assays.[4][8][18]

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human NK3R.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, radioligand (e.g., [125I]His3, MePhe7]-NKB), competing unlabeled ligand (e.g., Neurokinin B or test compound) at various concentrations, and the membrane preparation.

-

For total binding, omit the unlabeled ligand. For non-specific binding, use a high concentration of an unlabeled ligand.

-

Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of the radioligand to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This protocol is based on fluorescence-based methods for measuring intracellular calcium.[10][14][15][19]

-

Cell Preparation:

-

Seed cells expressing the receptor of interest (e.g., CHO-KISS1R) into a black, clear-bottom 96-well plate and grow to confluence.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject the agonist (e.g., kisspeptin-10 or senktide) at various concentrations.

-

Immediately and continuously measure the change in fluorescence over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

-

ERK Phosphorylation Assay

This protocol outlines a cell-based ELISA for measuring ERK phosphorylation.[16][20]

-

Cell Treatment:

-

Seed cells in a 96-well plate and grow to confluence.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat cells with the agonist (e.g., NKB or kisspeptin) for a specific time (e.g., 5-15 minutes).

-

-

Immunostaining:

-

Fix the cells in the wells (e.g., with formaldehyde).

-

Permeabilize the cells (e.g., with Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A parallel set of wells can be stained for total ERK as a control.

-

-

Detection and Analysis:

-

Add a substrate for the enzyme that produces a colorimetric or fluorescent signal.

-

Measure the signal using a plate reader.

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK signal against the log concentration of the agonist to determine the EC50.

-

In Vivo Measurement of Luteinizing Hormone (LH) in Rodents

This protocol is a general guide for measuring LH in response to NKB or kisspeptin administration in mice or rats.[1][18][21][22][23]

-

Animal Preparation:

-

Use adult male or female rodents. Ovariectomized females are often used to study the effects of gonadal steroids.

-

Implant a cannula into the lateral cerebral ventricle for intracerebroventricular (ICV) injections or a jugular vein catheter for intravenous (IV) injections and blood sampling.

-

Allow animals to recover from surgery.

-

-

Drug Administration and Blood Sampling:

-

Administer the test compound (e.g., NKB TFA, senktide, or kisspeptin) via the desired route (ICV or IV).

-

Collect serial blood samples at specified time points before and after administration. Small volumes can be collected from the tail vein or via the jugular catheter.

-

-

LH Measurement:

-

Separate plasma or serum from the blood samples.

-

Measure LH concentrations using a species-specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot LH concentration over time to observe the secretory profile.

-

Analyze parameters such as peak LH concentration, area under the curve, and pulse frequency.

-

Electrophysiological Recording of Hypothalamic Neurons

This protocol provides an overview of preparing brain slices for electrophysiological recordings of KNDy neurons.[19][24][25][26][27][28]

-

Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare coronal hypothalamic slices (e.g., 200-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least one hour.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify KNDy neurons, often using a reporter mouse line where these neurons express a fluorescent protein.

-

Perform whole-cell patch-clamp recordings to measure membrane potential and firing activity in response to the application of NKB, kisspeptin, or their antagonists.

-

-

Data Analysis:

-

Analyze changes in firing rate, membrane potential, and synaptic currents to determine the effects of the applied compounds on neuronal excitability.

-

Conclusion

The intricate relationship between Neurokinin B and kisspeptin is fundamental to the neuroendocrine regulation of reproduction. NKB, acting upstream of kisspeptin within the KNDy neuronal population, serves as a critical initiator of the signaling cascade that ultimately governs GnRH pulsatility. A thorough understanding of their individual signaling pathways and their integrated function is paramount for the development of novel therapeutics for reproductive disorders. This technical guide provides a foundational resource for researchers in this field, offering key pharmacological data and detailed experimental protocols to facilitate further investigation into this vital neuropeptide system.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neurokinin B trifluoroacetate salt | CAS#:86933-75-7 | Chemsrc [chemsrc.com]

- 4. adooq.com [adooq.com]

- 5. Neurokinin B - Wikipedia [en.wikipedia.org]

- 6. Morphological Evidence for Enhanced Kisspeptin and Neurokinin B Signaling in the Infundibular Nucleus of the Aging Man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Therapeutic Potential of Kisspeptin and Neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactivi.ro [reactivi.ro]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Dynamic Kisspeptin Receptor Trafficking Modulates Kisspeptin-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Kisspeptin-10 facilitates a plasma membrane-driven calcium oscillator in gonadotropin-releasing hormone-1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of NKB pathways and their roles in the control of Kiss1 neurons in the arcuate nucleus of the male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 20. researchgate.net [researchgate.net]

- 21. A Modified Ultra-Sensitive ELISA for Measurement of LH in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. UQ eSpace [espace.library.uq.edu.au]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Perforated Multi-Electrode Array Recording in Hypothalamic Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 25. Electrophysiological recording from Brain Slices Protocol [protocols.io]

- 26. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. precisionary.com [precisionary.com]

- 28. fishersci.fr [fishersci.fr]

The physiological functions of the tachykinin peptide family.

An In-depth Technical Guide to the Physiological Functions of the Tachykinin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tachykinin (TAC) family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), represents a crucial class of neuropeptides involved in a wide array of physiological and pathophysiological processes. Acting through their cognate G protein-coupled receptors (GPCRs) – NK1, NK2, and NK3 – tachykinins modulate neuronal excitability, inflammation, smooth muscle contractility, and pain transmission. This technical guide provides a comprehensive overview of the tachykinin system, detailing its signaling pathways, physiological functions, and the methodologies used to investigate them. Quantitative data on receptor binding and activation are presented, and key experimental workflows are illustrated to serve as a resource for researchers and professionals in drug development.

Introduction

Tachykinins are a family of neuropeptides characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2. They are widely distributed throughout the central and peripheral nervous systems and exert their effects by binding to three distinct G protein-coupled receptors: the neurokinin 1 receptor (NK1R), neurokinin 2 receptor (NK2R), and neurokinin 3 receptor (NK3R). Substance P (SP) is the preferred endogenous ligand for NK1R, Neurokinin A (NKA) for NK2R, and Neurokinin B (NKB) for NK3R. The activation of these receptors initiates a cascade of intracellular events that mediate a broad spectrum of physiological responses.

Tachykinin Signaling Pathways

Upon ligand binding, tachykinin receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of various cellular processes, including neuronal excitation, gene expression, and cell proliferation.

Neurokinin B (TFA) in Reproductive Physiology and Pathophysiology: A Technical Guide

Introduction

Neurokinin B (NKB), a member of the tachykinin family of neuropeptides, is a critical regulator of reproductive function.[1] Encoded by the TAC3 gene in humans, this decapeptide is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in what are known as KNDy neurons, located primarily in the arcuate nucleus of the hypothalamus.[2] These KNDy neurons are considered the central pulse generator for Gonadotropin-Releasing Hormone (GnRH), the master hormone controlling the reproductive axis.[3] NKB exerts its effects by preferentially binding to its G-protein coupled receptor, the neurokinin 3 receptor (NK3R).[2] The indispensable role of the NKB/NK3R signaling pathway is underscored by the finding that inactivating mutations in either the TAC3 or TACR3 gene lead to congenital hypogonadotropic hypogonadism and pubertal failure in humans.[1][3]

For research and experimental purposes, NKB is often supplied as a trifluoroacetate (B77799) (TFA) salt. This is a standard result of the solid-phase peptide synthesis and purification process, particularly through reverse-phase high-performance liquid chromatography (HPLC), where TFA is used as a counter-ion. While the TFA salt form facilitates handling and stability, it is not considered to alter the fundamental biological activity of the NKB peptide in experimental settings. This guide provides an in-depth technical overview of NKB's involvement in reproductive health and its dysregulation in various disorders.

The NKB/NK3R Signaling Pathway in GnRH Regulation

The primary mechanism by which NKB influences reproduction is through the modulation of GnRH secretion from the hypothalamus.[3][4] NKB, released from KNDy neurons, acts in an autocrine and paracrine manner to stimulate GnRH release, which in turn drives the pulsatile secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[3][5]

The signaling cascade is initiated by the binding of NKB to the NK3R on GnRH neurons. NK3R is a Gαq/11-coupled receptor.[6] This binding event activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to downstream phosphorylation events that result in neuronal depolarization and the pulsatile release of GnRH into the hypophyseal portal system.[6]

Role in Normal Reproductive Function

NKB signaling is fundamental for normal reproductive physiology, including the timing of puberty and the regulation of menstrual cyclicity.[3][4] Within the arcuate nucleus, KNDy neurons form a network where NKB provides a stimulatory signal, while co-released dynorphin provides an inhibitory signal, creating the oscillatory activity required for pulsatile GnRH secretion.[7] Kisspeptin, the third neuropeptide in KNDy neurons, acts as a primary upstream stimulator of GnRH neurons.[5] The current consensus suggests that NKB's stimulatory effect on GnRH release is largely mediated via the stimulation of kisspeptin release.[5][8]

The activity of this system is tightly regulated by gonadal steroids. For instance, estrogen withdrawal during menopause leads to hypertrophy of KNDy neurons and increased TAC3 expression, suggesting a loss of negative feedback.[1] In healthy women, antagonism of the NK3R during the follicular phase suppresses basal LH secretion, reduces follicle growth, and delays ovulation, confirming the critical role of NKB in regulating the normal menstrual cycle.[9][10]

Involvement in Reproductive Disorders

Dysregulation of the NKB/NK3R pathway is implicated in several reproductive and endocrine disorders.

Polycystic Ovary Syndrome (PCOS): PCOS is often characterized by elevated LH pulse frequency and amplitude, leading to hyperandrogenism and anovulation.[11] Evidence suggests that this may be driven by hyperactivity of the KNDy neuronal system.[12] Studies in women with PCOS have shown that treatment with an NK3R antagonist reduces LH pulse frequency, subsequently lowering both serum LH and testosterone (B1683101) concentrations.[13][14]

Menopausal Hot Flashes (Vasomotor Symptoms): The decline in estrogen during menopause leads to hyperactivity of KNDy neurons.[15] This dysregulation is thought to "spill over" into adjacent thermoregulatory centers in the hypothalamus, causing inappropriate heat dissipation responses perceived as hot flashes.[15][16] Administration of NKB to healthy women can induce hot flash symptoms, while NK3R antagonists have proven highly effective in reducing the frequency and severity of menopausal vasomotor symptoms, leading to the FDA approval of drugs like fezolinetant.[16][17]

| Disorder | Key Finding | Effect on NKB/LH System | Reference |

| PCOS | NK3R antagonist (AZD4901, 80 mg/day) for 7 days | ↓ 52.0% in LH area under the curve; ↓ 3.55 LH pulses/8 hours; ↓ 28.7% in total Testosterone | [13][14] |

| PCOS | NK3R antagonist (Fezolinetant, 180 mg/day) for 12 weeks | ↓ 24.0% in total Testosterone vs. baseline | [18] |

| PCOS | Elevated NKB levels in obese patients | Positive correlation between NKB and obesity in PCOS patients | [19] |

| Menopause | NK3R antagonist (MLE4901, 40 mg twice daily) for 4 weeks | ↓ 72% in hot flash frequency; ↓ in mean serum LH (30.26 to 27.63 IU/L) | [20][21] |

Pharmacological Modulation and Drug Development

The central role of NKB in reproductive disorders has made the NK3R a prime target for therapeutic intervention.

NK3R Agonists: Synthetic agonists like senktide (B1681736) are valuable research tools.[2] Central or peripheral administration of senktide has been shown to stimulate LH release in various species, helping to elucidate the pathway's function.[3] However, its therapeutic use is limited.

NK3R Antagonists: Several orally active, non-peptide NK3R antagonists have been developed. These compounds block NKB signaling and have shown significant promise in clinical trials.

-

Fezolinetant: FDA-approved for the treatment of moderate to severe menopausal vasomotor symptoms.[3][16]

-

MLE4901 (formerly AZD4901/AZD2624): Demonstrated efficacy in reducing hot flashes and suppressing LH and testosterone in women with PCOS.[11][22]

-

Elinzanetant: A dual neurokinin-1 and neurokinin-3 receptor antagonist showing promise for treating vasomotor symptoms and associated sleep disturbances.[16]

| Compound | Target | Ki / IC50 (human NK3R) | Therapeutic Application |

| Neurokinin B | NK3R (Agonist) | High Affinity (endogenous) | Endogenous Ligand |

| Senktide | NK3R (Agonist) | High Affinity | Research Tool |

| Fezolinetant | NK3R (Antagonist) | Potent & Selective | Menopausal Vasomotor Symptoms |

| MLE4901 | NK3R (Antagonist) | High Affinity | PCOS, Menopausal VMS (Investigational) |

| Osedanetant | NK3R (Antagonist) | Not specified in results | Schizophrenia (Investigational) |

| Talnetant | NK3R (Antagonist) | Not specified in results | Schizophrenia (Investigational) |

| SB-222200 | NK3R (Antagonist) | Not specified in results | Research Tool |

(Note: Specific Ki/IC50 values were not consistently available in the search results, but compounds are described based on their high affinity and selectivity.)[11][18]

Key Experimental Protocols

Protocol: Intravenous Infusion Study for Hormone Secretion Analysis

This protocol outlines a method to assess the effect of intravenously administered NKB on reproductive hormone secretion in human subjects, adapted from studies on healthy men and women.[1]

Objective: To determine the effect of NKB on the pulsatility and mean concentration of LH, FSH, and estradiol (B170435).

Methodology:

-

Subject Recruitment: Recruit healthy volunteers with normal reproductive function. For female subjects, schedule studies during a specific phase of the menstrual cycle (e.g., early follicular phase).

-

Catheterization: Insert two intravenous cannulas, one in each forearm. One is used for infusions (NKB or vehicle) and the other for blood sampling.

-

Baseline Period (Acclimatization & Vehicle):

-

Allow subjects to acclimatize for at least 1 hour.

-

Begin a 4-hour intravenous infusion of a vehicle control (e.g., sterile saline).

-

Collect blood samples every 10 minutes throughout this period for baseline hormone measurements.

-

-

Treatment Period (NKB Infusion):

-

Immediately following the vehicle period, begin a 4-hour intravenous infusion of NKB (e.g., initial rate of 5.12 nmol/kg/h, potentially halved after 30 minutes to manage side effects).

-

Continue collecting blood samples every 10 minutes.

-

-

Sample Processing: Centrifuge blood samples to separate serum. Store serum at -20°C or lower until analysis.

-

Hormone Analysis: Measure serum concentrations of LH, FSH, and estradiol using validated immunoassays.

-

Data Analysis: Analyze the data for changes in mean hormone concentrations, pulse frequency, and pulse amplitude between the vehicle and NKB infusion periods using appropriate statistical methods (e.g., deconvolution analysis for pulsatility).

Protocol: In Vivo Microdialysis in Animal Models

This protocol is a generalized method for assessing the direct release of GnRH in the median eminence in response to an NK3R agonist in animal models like rhesus monkeys.[8]

Objective: To measure GnRH release in the stalk-median eminence (S-ME) following local administration of an NK3R agonist.

Methodology:

-

Surgical Preparation: Surgically implant a cranial pedestal in the animal model to allow for the precise placement of a microdialysis probe into the S-ME.

-

Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe into the S-ME. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a baseline period of at least 2 hours to establish basal GnRH release.

-

Treatment Administration: Switch the perfusion medium to aCSF containing the NK3R agonist (e.g., 0.1 µM or 10 µM senktide) for a defined period (e.g., 2-3 hours).

-

Post-Treatment Collection: Continue collecting dialysate samples after the agonist infusion to monitor the return to baseline.

-

Sample Analysis: Measure GnRH concentrations in the collected dialysate fractions using a highly sensitive radioimmunoassay (RIA) or ELISA.

-

Data Analysis: Express GnRH release as a percentage change from the pre-treatment baseline. Compare responses between different doses of the agonist and control (aCSF alone) using statistical tests like ANOVA.

Conclusion and Future Directions

Neurokinin B is an indispensable neuropeptide for the central control of reproduction. Its role as a key component of the GnRH pulse generator places it at the nexus of reproductive health and disease. The dysregulation of the NKB/NK3R signaling pathway is now firmly established in the pathophysiology of both PCOS and menopausal vasomotor symptoms. The successful development and approval of NK3R antagonists represents a landmark achievement in non-hormonal therapy, offering safe and effective treatment for millions of women.[16][23]

Future research should continue to explore the broader physiological roles of NKB, including its potential involvement in sexual behavior, placental function, and stress-mediated reproductive suppression.[3][7] Further long-term studies on NK3R antagonists are needed to fully evaluate their efficacy and safety for conditions like PCOS and other sex-steroid-dependent disorders.[14] The continued investigation of this critical pathway promises to yield further insights and novel therapeutic strategies for a range of reproductive health issues.

References

- 1. Effects of Neurokinin B Administration on Reproductive Hormone Secretion in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurokinin B - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Kisspeptin and neurokinin B: roles in reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NKB signaling in the posterodorsal medial amygdala stimulates gonadotropin release in a kisspeptin-independent manner in female mice | eLife [elifesciences.org]

- 6. The Emerging Therapeutic Potential of Kisspeptin and Neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Hyperactive LH Pulses and Elevated Kisspeptin and NKB Gene Expression in the Arcuate Nucleus of a PCOS Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurokinin B Receptor Antagonism in Women With Polycystic Ovary Syndrome: A Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. New treatments for hot flashes target neurons - UW Medicine | Newsroom [newsroom.uw.edu]

- 16. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. womensmentalhealth.org [womensmentalhealth.org]

- 18. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 20. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. tandfonline.com [tandfonline.com]

- 23. academic.oup.com [academic.oup.com]

Neurokinin B Decapeptide: A Technical Guide to its Structure, Sequence, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin B (NKB) is a decapeptide member of the tachykinin family of neuropeptides, playing a pivotal role in the neuroendocrine control of reproduction. Encoded by the TAC3 gene in humans, NKB acts as a potent agonist for the neurokinin-3 receptor (NK3R), a G-protein coupled receptor. Its co-localization with kisspeptin (B8261505) and dynorphin (B1627789) within the hypothalamic KNDy neurons establishes it as a critical regulator of gonadotropin-releasing hormone (GnRH) secretion. This technical guide provides a comprehensive overview of the structure, sequence, and signaling pathways of Neurokinin B, intended to serve as a resource for researchers and professionals in drug development. The guide includes detailed experimental protocols for key assays, quantitative data on ligand-receptor interactions, and visual representations of its signaling cascade and experimental workflows.

Structure and Sequence of Neurokinin B

Neurokinin B is a decapeptide, meaning it is composed of a chain of ten amino acids. Its sequence is highly conserved across mammalian species.

Amino Acid Sequence

The primary amino acid sequence of human Neurokinin B is:

H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ [1]

This can be represented using the one-letter code as: DMHDFFVGLM-NH₂ . The C-terminus is amidated, a common feature of tachykinin peptides that is crucial for biological activity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₅H₇₉N₁₃O₁₄S₂ | [2] |

| Molecular Weight | 1210.42 g/mol | [2] |

| Canonical SMILES | CC(C)C--INVALID-LINK--C)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)N">C@HC(=O)N--INVALID-LINK--C(=O)N | PubChem |

| InChI Key | NHXYSAFTNPANFK-HDMCBQFHSA-N | [1] |

Three-Dimensional Structure

The solution structure of Neurokinin B has been investigated using two-dimensional nuclear magnetic resonance (2D ¹H-NMR) spectroscopy in membrane-mimicking environments such as dodecyl phosphocholine (B91661) (DPC) micelles. These studies reveal that NKB adopts a helical structure, which is a characteristic structural motif for agonists of the neurokinin-3 receptor.

Biosynthesis of Neurokinin B

Neurokinin B is synthesized from a precursor protein, preprotachykinin B, which is encoded by the TAC3 gene in humans and the Tac2 gene in rodents.

Neurokinin B Receptor and Signaling Pathway

The primary biological effects of Neurokinin B are mediated through its interaction with the Neurokinin-3 receptor (NK3R), a member of the G-protein coupled receptor (GPCR) superfamily.

Receptor Specificity

While NKB shows the highest affinity for the NK3R, it can also bind to NK1R and NK2R at higher concentrations, demonstrating some level of cross-reactivity within the tachykinin receptor family.

Signaling Cascade

Activation of the NK3R by NKB initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Quantitative Data: Receptor Binding and Functional Potency

The interaction of Neurokinin B and its analogs with tachykinin receptors has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki, IC₅₀) and functional potency (EC₅₀) data.

Binding Affinity of Neurokinin B for Tachykinin Receptors

| Ligand | Receptor | Species | Assay Type | Ki (nM) | IC₅₀ (nM) | Reference |

| Neurokinin B | NK3R | Human | Radioligand Binding | 0.8 - 1.6 | - | [3] |

| Neurokinin B | NK2R | Human | Radioligand Binding | 20 - 100 | - | [3] |

| Neurokinin B | NK1R | Human | Radioligand Binding | 400 - 800 | - | [3] |

Functional Potency of Neurokinin B and Analogs at the NK3 Receptor

| Compound | Species | Assay Type | EC₅₀ (nM) | Reference |

| Neurokinin B | Human | Calcium Mobilization | 4 | [3] |

| Senktide | Human | Calcium Mobilization | 0.5 - 3 | [4] |

Binding Affinity of NK3R Antagonists

| Antagonist | Species | Assay Type | Ki (nM) | Reference |

| Osanetant | Human | Radioligand Binding | 1.9 | [4] |

| Talnetant | Human | Radioligand Binding | 1.2 | [4] |

| Fezolinetant | Human | Radioligand Binding | 21.8 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Solid-Phase Peptide Synthesis of Neurokinin B

This protocol is based on the Fmoc/tBu strategy.[5]

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-amino acids (L-Leu, L-Gly, L-Val, L-Phe, L-Asp(OtBu), L-His(Trt), L-Met)

-

Coupling reagents: HBTU, HOBt

-

Activator: DIPEA

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

-

Drying agent: Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence (Leu, Gly, Val, Phe, Phe, Asp, His, Met, Asp).

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized Neurokinin B by mass spectrometry and analytical HPLC.

Radioligand Binding Assay for NK3 Receptor

This protocol is for a competitive binding assay to determine the affinity of a test compound for the NK3 receptor.[6]

Materials:

-

Cell membranes expressing the NK3 receptor

-

Radioligand (e.g., [¹²⁵I]-MePhe⁷-NKB)

-

Test compound (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ value from the curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following NK3R activation.[7][8]

Materials:

-

Cells expressing the NK3 receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Neurokinin B or other agonists

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using the plate reader.

-

Agonist Addition: Inject varying concentrations of Neurokinin B or other agonists into the wells while continuously measuring the fluorescence.

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-